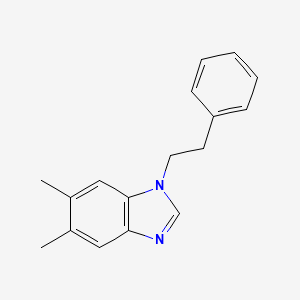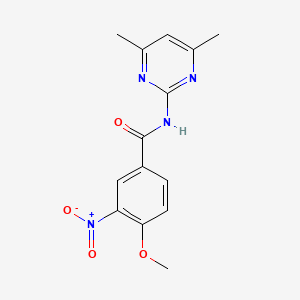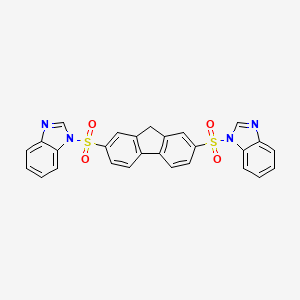
5,6-Dimethyl-1-(2-phenylethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is a useful research compound. Its molecular formula is C17H18N2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is 250.146998583 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been known to interact with various cellular targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, some benzimidazole derivatives have shown cytotoxic activity, suggesting their potential interaction with cellular targets involved in cell proliferation .
Biochemical Pathways
Benzimidazole derivatives have been implicated in various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune response .
Result of Action
Some benzimidazole derivatives have demonstrated anticancer activity, suggesting their potential to induce cell-cycle arrest and apoptosis in certain cancer cell lines .
Biochemische Analyse
Biochemical Properties
5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aromatic ketones, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and the overall biochemical reaction.
Cellular Effects
The effects of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function
Temporal Effects in Laboratory Settings
The temporal effects of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and the observed effects on cells
Dosage Effects in Animal Models
The effects of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of 5,6-dimethyl-1-(2-phenylethyl)-1H-benzimidazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
5,6-dimethyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13-10-16-17(11-14(13)2)19(12-18-16)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVTSHEMTVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5777814.png)


![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![3-{2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B5777850.png)

![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B5777863.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)




